molecular formula C7H6N4S B131065 1,1'-Thiocarbonyldiimidazole CAS No. 6160-65-2

1,1'-Thiocarbonyldiimidazole

Cat. No. B131065
CAS RN: 6160-65-2
M. Wt: 178.22 g/mol
InChI Key: RAFNCPHFRHZCPS-UHFFFAOYSA-N
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Description

1,1'-Thiocarbonyldiimidazole is a versatile reagent used in various chemical syntheses and transformations. It has been employed as a ring closure agent, a carbonylating agent, and in the activation of matrices for affinity chromatography. Its utility stems from its ability to react with a range of nucleophiles and participate in the formation of heterocyclic compounds, which are of significant interest due to their pharmacological properties .

Synthesis Analysis

The synthesis of 1,1'-Thiocarbonyldiimidazole and its derivatives involves reactions with different nucleophiles and reagents. For instance, it has been used to synthesize 1,2,4-triazolobenzimidazole derivatives through the reaction with 1,2-diaminobenzimidazole and carbon disulfide, followed by alkylation with alkyl halides . Additionally, it has been utilized in the synthesis of substituted 1,2,5-oxadiazoles, where it acts as a dehydrating agent to facilitate the formation of these compounds from bisoximes .

Molecular Structure Analysis

The molecular structure of 1,1'-Thiocarbonyldiimidazole allows it to act as an effective reagent in the synthesis of various heterocyclic compounds. Its ability to transfer imidazole to alcohols under mild conditions has been observed, leading to the formation of alkylheterocycles . The structure also enables the formation of 3-thioxo-2,3-dihydro-4H-1,2,4-arylthiadiazine 1,1-dioxide derivatives and serves as a precursor to 3-alkylamino-4H-1,2,4-arylthiadiazine 1,1-dioxides .

Chemical Reactions Analysis

1,1'-Thiocarbonyldiimidazole participates in a variety of chemical reactions. It has been used in [2+3] cycloadditions to synthesize 5-substituted-2-(1-imidazolyl)-1,3,4-thiadiazoles and 5-(1-imidazolyl)-1,2,3,4-thiatriazole . Moreover, it has been involved in the synthesis of a new ring-fused tetravalent sulfur thiazole system , and in the formation of 1,3-dithiolanes via regiospecific 1,3-dipolar cycloaddition .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,1'-Thiocarbonyldiimidazole derivatives are influenced by the nature of the substituents and the resulting heterocyclic systems. These properties are crucial for their potential biological activities. For example, the antibacterial and antifungal activities of 1,2,4-triazolobenzimidazole derivatives were found to improve with the increase in the bulkiness of the introduced alkyl groups . The reagent's ability to form stable matrices without additional charged groups makes it suitable for applications in affinity chromatography .

Scientific Research Applications

  • Ring Closure Agent in Chemical Synthesis 1,1'-Thiocarbonyldiimidazole has been used as a ring closure agent for o-aminoarylsulfonamides, leading to the formation of 3-thioxo-2,3-dihydro-4H-1,2,4-arylthiadiazine 1,1-dioxide derivatives and 3-(imidazol-1-yl)-4H-1,2,4-arylthiadiazine 1,1-dioxides. These compounds are significant as reaction intermediates and offer a new synthetic route to heterocyclic ring systems with pharmacological properties (Tullio et al., 1998).

  • Preparation of Thioamides and Other Derivatives The compound is effective in producing thioamides from aldonitrones, and has been utilized in the synthesis of mercapto esters, thiapyrans, and thiapyranones (Harpp et al., 1985).

  • Synthesis of β-Lactams It serves as an efficient acid activator for the synthesis of β-lactams via ketene-imine cycloaddition, simplifying the experimental procedure and yielding excellent product quality (Zarei et al., 2013).

  • Corrosion Inhibition In materials science, 1,1'-Thiocarbonyldiimidazole shows potential as a corrosion inhibitor for mild steel in acidic solutions. Its efficacy is enhanced synergistically in the presence of iodide ions (Solmaz et al., 2008).

  • Living Radical Polymerizations The compound is instrumental in the synthesis of chain transfer agents for reversible addition fragmentation chain transfer (RAFT) and macromolecular design via the interchange of xanthates (MADIX) polymerizations (Wood et al., 2006).

  • Assembly of High-Nuclearity Silver(i) Sulfido Molecular Clusters It has been used to assemble unprecedented high-nuclearity ethynide-stabilized silver(i) sulfido molecular clusters, contributing to advancements in materials chemistry (Chen et al., 2016).

  • Synthesis of Biologically Active Compounds It has shown success in the preparation of O-aminoacyl derivatives of nucleotides and nucleoside polyphosphates, which are significant in the field of medicinal chemistry (Purygin et al., 1983).

  • Glycosidic Activation Demonstrates efficiency in glycosidic activation, facilitating the synthesis of monoglycosyl imidazoles and di-O-glycosides from reducing sugar (Josse et al., 2002).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

1,1’-Thiocarbonyldiimidazole has found various applications in analytical chemistry, particularly in the determination of total plasma cysteine and homocysteine using capillary electrophoresis . This method offers a simple and rapid approach for analyzing these compounds in human plasma samples .

properties

IUPAC Name

di(imidazol-1-yl)methanethione
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InChI

InChI=1S/C7H6N4S/c12-7(10-3-1-8-5-10)11-4-2-9-6-11/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAFNCPHFRHZCPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)C(=S)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4S
Source PubChem
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DSSTOX Substance ID

DTXSID70210614
Record name Thiocarbonyldiimidazole
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Molecular Weight

178.22 g/mol
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Physical Description

Yellow powder; [Alfa Aesar MSDS]
Record name 1,1'-Thiocarbonylbis(imidazole)
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Product Name

1,1'-Thiocarbonyldiimidazole

CAS RN

6160-65-2
Record name Thiocarbonyldiimidazole
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Record name Thiocarbonyldiimidazole
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Record name THIOCARBONYLDIIMIDAZOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,430
Citations
R Solmaz, ME Mert, G Kardaş, B Yazici… - Acta Physico-Chimica …, 2008 - Elsevier
The inhibition effect of 1,1′-thiocarbonyldiimidazole (TCDI) on the corrosion behaviors of mild steel (MS) in 0.5 mol·L −1 H 2 SO 4 solution was studied with the help of potentiodynamic …
Number of citations: 112 www.sciencedirect.com
AV Ivanov, ED Virus, BP Luzyanin… - Journal of Chromatography …, 2015 - Elsevier
A simple and rapid approach is described for the determination of total plasma cysteine and homocysteine using capillary electrophoresis. Human plasma samples were reduced with …
Number of citations: 48 www.sciencedirect.com
R Solmaza, E Altunbaş, G Kardaş - … of Metals and Physical Chemistry of …, 2011 - Springer
The adsorption and inhibition effect of 1,1′-thiocarbonyldiimidazole (TCDI) on the corrosion of mild steel (MS) in 0.5 M HCl solution was studied in both short and long immersion time (…
Number of citations: 28 link.springer.com
ESM Sherif - International Journal of Electrochemical Science, 2012 - Elsevier
The inhibition of iron (Fe, 99.98%) corrosion after its immersion for 60 minutes in freely aerated 3.5% sodium chloride (NaCl) solutions by low concentrations of 3-amino-1,2,4-triazole-5-…
Number of citations: 22 www.sciencedirect.com
ESM Sherif - Int. J. Electrochem. Sci, 2011 - researchgate.net
The corrosion behavior of pure iron in naturally aerated stagnant solutions of 3.5% NaCl and its inhibition by 1, 1'-thiocarbonyldiimidazole have been reported. The study was carried …
Number of citations: 78 www.researchgate.net
JA Zahra, BAA Thaher, MM El-Abadelah… - Organic & Biomolecular …, 2005 - pubs.rsc.org
3-Mercaptopropionic acid–nitrile imine acyclic adducts (6a–c) undergo cyclocondensation with 1,1′-carbonyldiimidazole to afford the respective 1,3,4-thiadiazol-2-(3H)-ones (7a–c). …
Number of citations: 7 pubs.rsc.org
P De Tullio, B Pirotte, F Somers, S Boverie, F Lacan… - Tetrahedron, 1998 - Elsevier
1,1′-Thiocarbonyldiimidazole was used as a ring closure agent for o-aminoarylsulfonamides. Beside the formation of the expected 3-thioxo-2,3-dihydro-4H-1,2,4-arylthiadiazine 1,1-…
Number of citations: 14 www.sciencedirect.com
S Josse, J Le Gal, M Pipelier, JP Pradère, R Benhida… - Tetrahedron letters, 2002 - Elsevier
The synthesis of monoglycosyl imidazoles and 1,1′-di-O-glycosides is described by direct glycosylation process from reducing sugar in the presence of 1,1′-thiocarbonyldiimidazole. …
Number of citations: 3 www.sciencedirect.com
S Kim, KY Yi - The Journal of Organic Chemistry, 1986 - ACS Publications
l, l'-Thiocarbonyldi-2, 2/-pyridone is a useful reagent for the preparation of nitriles, carbodiimides, cyclic thionocarbonates, and isothiocyanates and deoxygenation of alcohols under …
Number of citations: 121 pubs.acs.org
AL Bernacki, L Zhu, DD Hennings - Organic Letters, 2010 - ACS Publications
A series of 2-phenylaminothiazolines have been prepared from the corresponding N-(2-hydroxyethyl)-N′-phenylthioureas under mild reaction conditions using either thio-CDI (1,1′-…
Number of citations: 27 pubs.acs.org

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